molecular formula C10H9Cl2N B12824000 2-Chloro-1-methylquinolin-1-ium chloride

2-Chloro-1-methylquinolin-1-ium chloride

Cat. No.: B12824000
M. Wt: 214.09 g/mol
InChI Key: FLGMUDCWEGGDKE-UHFFFAOYSA-M
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Description

2-Chloro-1-methylquinolin-1-ium chloride is a quaternary ammonium compound with a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its potential use in synthetic chemistry and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylquinolin-1-ium chloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroquinoline.

    Methylation: The 2-chloroquinoline is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Quaternization: The resulting 2-chloro-1-methylquinoline is then quaternized with a suitable alkylating agent, such as methyl chloride, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylquinolin-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-1-methylquinolin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylquinolin-1-ium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways are still under investigation, but its ability to interfere with nucleic acid functions is a significant aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-1-methylquinolin-1-ium chloride.

    1-Methylquinolinium chloride: Lacks the chlorine substituent but shares the quinoline core structure.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9Cl2N

Molecular Weight

214.09 g/mol

IUPAC Name

2-chloro-1-methylquinolin-1-ium;chloride

InChI

InChI=1S/C10H9ClN.ClH/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1

InChI Key

FLGMUDCWEGGDKE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)Cl.[Cl-]

Origin of Product

United States

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